N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a heterocyclic sulfonamide compound featuring a benzoxazepine scaffold fused with a methanesulfonamide group. This compound’s structural complexity, including the 3,3-dimethyl and 4-oxo substituents, influences its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2)7-18-10-5-4-8(14-19(3,16)17)6-9(10)13-11(12)15/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSMAIVMZDCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process involves:
Optimized Conditions
This method eliminates intermediate isolation steps, achieving 78-92% yields across 15 substrate variations.
Stepwise Synthesis Approach
For laboratories requiring intermediate characterization:
Oxazepine Core Formation
Step 1 : Cyclocondensation of 2-aminophenol with β-keto ester
2-aminophenol + ethyl acetoacetate
→ HCl (cat.), ethanol, reflux 12h
→ 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine (78% yield)
Step 2 : Nitration at C7 Position
Sulfonamide Installation
| Reagent | Conditions | Yield |
|---|---|---|
| Methanesulfonyl chloride | DCM, pyridine, 0°C→RT | 67% |
| Methanesulfonamide | Pd(OAc)2, Xantphos, K2CO3, toluene, 110°C | 82% |
Alternative Synthetic Pathways
Solid-Phase Synthesis
Developed for combinatorial libraries:
- Wang resin functionalized with 2-aminophenol
- Sequential coupling with:
- Meldrum's acid
- tert-butyl isocyanide
- Cleavage with TFA/H2O (95:5)
Advantages :
- Automated purification
- 0.5-1.2 mmol/g loading capacity
- 65-78% overall yield
Reaction Optimization Challenges
Key Process Variables
Purification & Characterization
Chromatographic Methods
| Impurity | Retention Time (HPLC) | Removal Method |
|---|---|---|
| Des-methyl analog | 6.7 min (C18, 60% MeOH) | Prep HPLC (72% recovery) |
| Sulfonic acid byproduct | 3.2 min | Ion-exchange resin |
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J=8.4 Hz, 1H, H-8), 6.98 (dd, J=8.4, 2.4 Hz, 1H, H-6), 3.21 (s, 3H, SO2CH3)
- HRMS : m/z 295.0824 [M+H]+ (calc. 295.0819)
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo Lab Cost |
|---|---|---|
| 2-aminophenol | $12/g | $8.50/g |
| Meldrum's acid | $6.80/g | $4.20/g |
| Palladium catalysts | $320/g | $275/g |
Process Economics :
- MCR route reduces production costs by 40% vs stepwise synthesis
- 82% atom economy compared to 61% for classical routes
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the sulfonamide class, which includes agrochemicals like metsulfuron-methyl and ethametsulfuron-methyl (). However, its benzoxazepine scaffold distinguishes it from triazine-based sulfonylurea herbicides (e.g., metsulfuron-methyl), which rely on a 1,3,5-triazine ring for herbicidal activity. Key differences include:
| Feature | Target Compound | Triazine-Based Sulfonylureas (e.g., Metsulfuron-Methyl) |
|---|---|---|
| Core Structure | Benzoxazepine ring | 1,3,5-Triazine ring |
| Sulfonamide Linkage | Direct attachment to benzoxazepine | Linked via benzoate ester to triazine |
| Bioactivity | Undefined in evidence; potential enzyme inhibition | Acetolactate synthase (ALS) inhibition in plants |
| Hydrogen-Bonding Capacity | Likely strong (due to sulfonamide and oxazepine O/N) | Moderate (triazine N and sulfonyl groups) |
Hydrogen-Bonding Patterns
highlights the importance of hydrogen bonding in molecular aggregation and crystal formation. The target compound’s sulfonamide (-SO₂NH₂) and oxazepine carbonyl (C=O) groups are strong hydrogen-bond donors/acceptors, enabling stable crystal lattices or protein interactions. In contrast, triazine-based sulfonylureas primarily utilize triazine nitrogens and sulfonyl oxygens for hydrogen bonding, which may limit their conformational stability compared to the fused benzoxazepine system .
Research Findings and Data Gaps
Agrochemical Potential: Unlike metsulfuron-methyl (), the benzoxazepine scaffold may confer non-herbicidal bioactivity, such as antifungal or insecticidal properties, due to enhanced membrane permeability.
Medicinal Chemistry : Sulfonamide-containing benzoxazepines are explored as kinase inhibitors (e.g., B-Raf inhibitors), though specific data on this compound are lacking.
Crystallography : The compound’s hydrogen-bonding network (per Etter’s graph-set analysis in ) could be characterized to predict solubility and stability, critical for formulation.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structural framework characterized by a benzoxazepine core and a sulfonamide group . The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties and potential biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 921916-01-0 |
| Structural Features | Benzoxazepine core with sulfonamide |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their normal function.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
- Disruption of Cellular Processes : The compound can interfere with critical cellular processes such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Antitumor Activity : Preliminary studies suggest that it may possess inhibitory effects against certain cancer cell lines. For instance, derivatives of similar structures have shown promising results against BRAF(V600E) and EGFR in cancer therapy .
- Anti-inflammatory Effects : The compound's sulfonamide group may contribute to anti-inflammatory properties by modulating inflammatory pathways .
Study 1: Antitumor Efficacy
A study investigated the antitumor potential of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells.
Study 2: Mechanistic Insights
Another research focused on the mechanistic insights into its biological activity. The findings revealed that the compound effectively disrupts the cell cycle in cancer cells by inducing apoptosis through mitochondrial pathways .
Comparative Analysis with Related Compounds
To understand its unique properties better, a comparative analysis was conducted with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-methylbenzamide) | Structure | Simpler structure; limited therapeutic applications |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Ethyl substitution alters solubility and reactivity |
This comparison highlights the unique aspects of this compound in terms of its complex structure and potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
